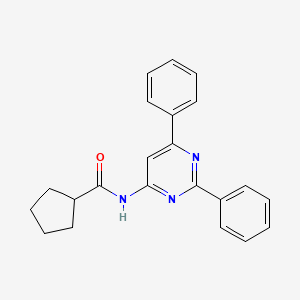![molecular formula C17H13NO4 B12896407 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-phenyloxazolidin-5-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Substituted derivatives at the methylene bridge.
科学研究应用
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- Diethyl (Benzo[d][1,3]Dioxol-5-yl)phosphonate
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxazolidinone ring This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds
属性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H13NO4/c19-17-14(18(10-20-17)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2/b14-8+ |
InChI 键 |
JHZPYHWTMMYFRJ-RIYZIHGNSA-N |
手性 SMILES |
C1N(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1)C4=CC=CC=C4 |
规范 SMILES |
C1N(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
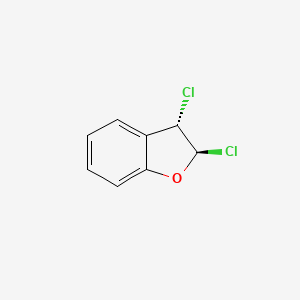

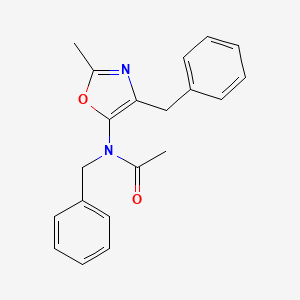
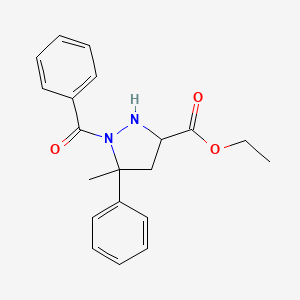
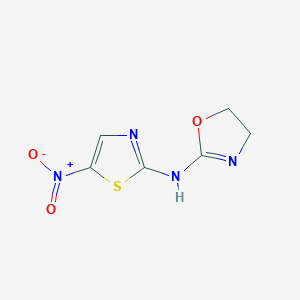
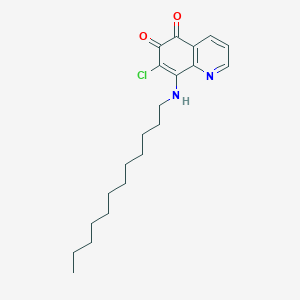
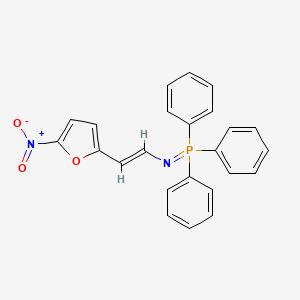
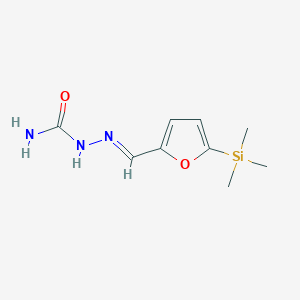
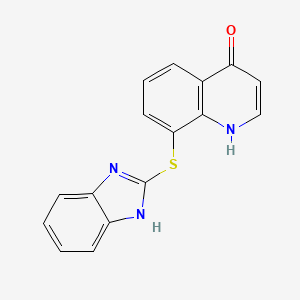
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
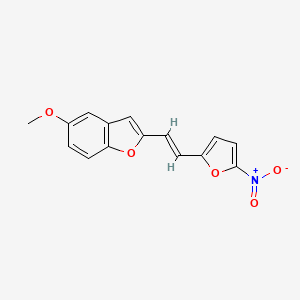
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
